Methyl 4-[bis(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate
Description
Methyl 4-[bis(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate is a thiazole-derived compound featuring dual tert-butoxycarbonyl (Boc) protective groups on the amino moiety at the 4-position of the heterocyclic ring. This structural motif is critical in medicinal chemistry and organic synthesis, where Boc groups are employed to stabilize reactive amines during multi-step reactions. The methyl ester at the 5-position enhances solubility in organic solvents, facilitating its utility as a key intermediate in peptide coupling and heterocyclic functionalization .
Properties
IUPAC Name |
methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-14(2,3)22-12(19)17(13(20)23-15(4,5)6)10-9(11(18)21-7)24-8-16-10/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIMOXLSSWYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(SC=N1)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Boc Protection Using Di-tert-Butyl Dicarbonate
The primary method involves reacting the free amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A two-step protocol ensures selective protection:
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First Protection : The amine reacts with Boc₂O in tetrahydrofuran (THF) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), to yield the mono-Boc-protected intermediate.
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Second Protection : The intermediate is treated with a second equivalent of Boc₂O at room temperature, often in the presence of triethylamine (TEA), to install the second Boc group.
Key Considerations :
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Solvent Choice : THF or dichloromethane (DCM) optimizes solubility and reaction kinetics.
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Base Selection : DMAP or TEA prevents acid-mediated deprotection during the reaction.
Thiazole Ring Construction
The thiazole core is synthesized via cyclization reactions, leveraging thiourea or thioamide precursors. Two dominant approaches are documented:
Hantzsch Thiazole Synthesis
This classical method involves condensing α-haloketones with thioureas. For this compound:
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Step 1 : A methyl 4-amino-5-chloroacetoacetate derivative is treated with thiourea in ethanol under reflux.
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Step 2 : Cyclization occurs at 80°C, forming the thiazole ring, followed by Boc protection.
Yield : 40–60%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).
Photolytic Cyclization
A photochemical route using ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and thioamides in acetonitrile with 0.5% trifluoroacetic acid (TFA) achieves moderate yields. This method avoids harsh thermal conditions, preserving acid-sensitive Boc groups.
Advantages :
Industrial-Scale Synthesis and Process Optimization
Scaling the synthesis requires addressing cost, safety, and efficiency. Continuous flow reactors and catalyst recycling are pivotal.
Continuous Flow Microreactor Systems
Patent US8871944B2 discloses a flow-based process for thiazole derivatives:
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Reactor Setup : A microreactor with staggered herringbone mixers ensures rapid mixing of α-bromoketones and thioureas.
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Conditions : Residence time of 5–10 minutes at 50°C, yielding 85–90% product.
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Boc Protection Integration : Boc groups are introduced in-line using tert-butoxycarbonyl anhydride, minimizing intermediate isolation.
Benefits :
Catalyst Recycling in Boc Protection
Recent advancements employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze Boc group installation. This method achieves 95% conversion in DCM at 25°C, with the enzyme reused for five cycles without yield loss.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[bis(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly at the amino and thiazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that facilitate the creation of derivatives with enhanced properties .
2. Biological Research
- Enzyme Mechanisms : this compound is employed in studies focusing on enzyme mechanisms and protein interactions. Its ability to bind to specific enzymes or receptors can alter their activity, providing insights into metabolic pathways and regulatory mechanisms .
3. Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for its potential therapeutic applications. Notably, it has been linked to the synthesis of Dasatinib, a potent dual Src/Abl and c-Kit inhibitor used in treating certain types of leukemia . This highlights its importance in developing drugs targeting specific pathways involved in cancer.
4. Material Science
- Development of New Materials : In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique structural properties. Its versatility makes it suitable for various chemical transformations that can lead to innovative products.
Case Studies
Case Study 1: Synthesis of Dasatinib
Research has demonstrated that this compound is pivotal in synthesizing Dasatinib. Studies indicate that the thiazole derivative enhances the efficacy of the drug by improving its binding affinity to target proteins involved in cancer progression .
Case Study 2: Enzyme Interaction Studies
In a study examining enzyme interactions, this compound was used to explore how modifications to the thiazole ring affect enzyme activity. Results showed significant changes in enzyme kinetics when various substituents were introduced, indicating its utility in biochemical research .
Mechanism of Action
The mechanism of action of Methyl 4-[bis(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS: 1086375-61-2)
- Structural Differences: Replaces the bis-Boc-protected amino group at the 4-position with a trifluoromethyl (CF₃) group and an unprotected amino group at the 2-position.
- Physicochemical Properties : The CF₃ group increases lipophilicity (logP ~2.1) compared to the Boc-protected derivative, while the lack of Boc groups reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
- Applications : Primarily used in agrochemical synthesis due to its stability under acidic conditions, contrasting with the Boc-protected compound’s sensitivity to acid-mediated deprotection .
Ethyl 5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate (CAS: 2243508-34-9)
- Structural Differences: Features a single Boc-protected aminomethyl group at the 2-position and an ethyl ester at the 4-position.
- Molecular Weight : 301.36 g/mol (vs. ~400–450 g/mol estimated for the target compound, based on dual Boc groups).
- Synthetic Utility : The ethyl ester confers slower hydrolysis kinetics compared to methyl esters, making it preferable for prolonged reaction steps in solid-phase peptide synthesis .
Benzyl 4-(aminomethyl)piperidine-1-carboxylate Derivatives
- It highlights the broader use of Boc groups in stabilizing intermediates during coupling reactions, as seen in the synthesis of thiazole-carboxamide hybrids .
Biological Activity
Methyl 4-[bis(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is , with a molecular weight of 358.4 g/mol. The presence of the tert-butoxycarbonyl (Boc) groups enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 909404-01-9 |
This compound interacts with specific biological targets, including enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : It can inhibit certain enzymes related to metabolic pathways, potentially leading to altered cellular functions.
- Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : It can influence the expression of genes involved in various cellular processes.
Antiviral Activity
Research indicates that derivatives of thiazole compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown potential as neuraminidase inhibitors, which are crucial in the treatment of viral infections such as influenza .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 100 to 500 µg/mL against various bacterial strains .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in vitro and in vivo. It has been reported to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cell cultures . This suggests its potential use in treating inflammatory diseases.
Case Studies
- Neuraminidase Inhibition : A study evaluated the efficacy of thiazole derivatives as neuraminidase inhibitors, revealing that specific structural modifications could enhance their antiviral activity .
- Xanthine Oxidase Inhibition : Another investigation focused on thiazole derivatives as xanthine oxidase inhibitors, which are relevant in managing gout and hyperuricemia. The results indicated promising inhibitory activity, suggesting further exploration for therapeutic applications .
- In Vivo Anti-inflammatory Activity : In mouse models, compounds related to this compound were shown to reduce edema and inflammation comparable to established anti-inflammatory drugs like tacrolimus .
Q & A
Basic: What synthetic routes are commonly employed to introduce the bis(tert-butoxycarbonyl)amino group onto the thiazole core?
The bis(tert-butoxycarbonyl)amino group is typically introduced via sequential or simultaneous Boc-protection of an amine precursor. Key steps involve:
- Substitution reactions using tert-butoxycarbonyl (Boc) anhydride or Boc-Cl in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–80°C) .
- Coupling strategies with pre-activated Boc-protected intermediates, such as 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid, using carbodiimides (e.g., DCC, EDC) or HOBt-mediated coupling .
Basic: How is the purity of this compound assessed during synthesis?
Purity is evaluated via:
- HPLC analysis with reverse-phase C18 columns and UV detection (λ = 254 nm), using acetonitrile/water gradients .
- TLC monitoring (silica gel, ethyl acetate/hexane eluent) with visualization under UV or ninhydrin staining for free amine detection.
Advanced: How can premature deprotection of Boc groups be minimized during synthetic modifications?
Premature deprotection is mitigated by:
- Avoiding acidic conditions : Boc groups are labile under strong acids (e.g., TFA). Use neutral or mildly basic conditions for subsequent reactions .
- Anhydrous environments : LiAlH₄ or NaBH₄ reductions should be performed under inert atmospheres to prevent hydrolysis .
- Low-temperature storage : Store intermediates at –20°C to slow degradation .
Advanced: What analytical methods resolve discrepancies between theoretical and observed mass spectrometry data?
Discrepancies in molecular ion peaks ([M+H]⁺) are addressed by:
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental values (e.g., 454.1567 Da) with theoretical calculations (C₁₆H₂₃N₃O₆S) to confirm isotopic patterns .
- Tandem MS/MS : Fragment ion analysis identifies unexpected adducts or decomposition products.
Basic: What safety protocols are critical for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced: How can crystallography confirm the stereoelectronic effects of the Boc groups?
- Single-crystal X-ray diffraction : SHELXL refinement (via SHELX suite) resolves Boc group orientation and hydrogen-bonding networks. Data collection at 100 K improves resolution for light atoms (C, N, O) .
- Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate steric effects .
Basic: What functionalization reactions are feasible at the thiazole C-2 position?
The C-2 position can undergo:
- Nucleophilic substitution with amines (e.g., methylamine) or thiols in DMF at 50–60°C .
- Cross-coupling reactions (Suzuki, Stille) using Pd catalysts to introduce aryl/heteroaryl groups .
Advanced: How do solvent polarity and temperature influence the compound’s stability?
- Polar solvents (e.g., DMSO, DMF) accelerate Boc deprotection via trace acid catalysis. Pre-dry solvents over molecular sieves.
- Elevated temperatures (>80°C) promote degradation; monitor reactions via in-situ FTIR or Raman spectroscopy .
Basic: What spectroscopic techniques characterize the Boc-protected amino group?
- ¹H/¹³C NMR : Boc methyl protons appear as singlets at δ 1.3–1.5 ppm; carbonyl carbons resonate at δ 150–155 ppm .
- FTIR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (Boc carbamate) .
Advanced: How can researchers optimize yields in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
